molecular formula C22H13ClN2O3S3 B2608124 (5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329078-98-0

(5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2608124
CAS No.: 329078-98-0
M. Wt: 484.99
InChI Key: HETWEABRSWPFPD-MOSHPQCFSA-N
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Description

(5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, a nitrophenyl group, and a phenylsulfanyl group

Scientific Research Applications

(5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 5-nitro-2-(phenylsulfanyl)benzaldehyde in the presence of a thiazolidinone precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like piperidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; in solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

(5Z)-3-(2-chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinediones, thiazolidinones with different substituents.

    Uniqueness: The presence of the chlorophenyl, nitrophenyl, and phenylsulfanyl groups imparts unique chemical and biological properties, making it distinct from other thiazolidinone derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

(5Z)-3-(2-chlorophenyl)-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O3S3/c23-17-8-4-5-9-18(17)24-21(26)20(31-22(24)29)13-14-12-15(25(27)28)10-11-19(14)30-16-6-2-1-3-7-16/h1-13H/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETWEABRSWPFPD-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)N(C(=S)S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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